molecular formula C15H18N4O2 B2883433 9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 608119-96-6

9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2883433
CAS No.: 608119-96-6
M. Wt: 286.335
InChI Key: ZTJAYTWWHYUFJW-UHFFFAOYSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidine core substituted with a methyl group at position 9, a 4-methylpiperazinyl group at position 2, and a carbaldehyde moiety at position 2. Its synthesis typically involves reacting 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with methyl-N-methyl glycinate under reflux conditions in methanol with triethylamine . The compound is commercially available for research purposes, as indicated by supplier catalogs .

Key structural attributes:

  • Core: Pyrido[1,2-a]pyrimidine (heterocyclic system with fused pyridine and pyrimidine rings).
  • Substituents: 9-Methyl group: Enhances lipophilicity and metabolic stability. 3-Carbaldehyde: Reactive site for further derivatization or covalent binding.

Properties

IUPAC Name

9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-11-4-3-5-19-13(11)16-14(12(10-20)15(19)21)18-8-6-17(2)7-9-18/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJAYTWWHYUFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642730
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multiple stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields a primary alcohol. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. The compound may also interact with enzymes involved in the inflammatory response, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 4-Methylpiperazin-1-yl 272.13 Balanced lipophilicity/solubility; research use .
2-(4-Benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 4-Benzylpiperidin-1-yl 377.44 Increased lipophilicity; potential CNS activity .
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 4-(2-Methoxyphenyl)piperazin-1-yl 392.42 Enhanced aromatic interactions; serotonin receptor targeting .
9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Pyrrolidin-1-yl 257.29 Reduced steric bulk; improved solubility .
9-Methyl-4-oxo-2-thiomorpholin-4-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Thiomorpholin-4-yl 289.36 Sulfur atom enhances metabolic stability .

Key Observations :

  • Piperazinyl vs.
  • Aromatic Substitutions: Methoxyphenyl-piperazinyl derivatives (e.g., ) may target serotonin receptors due to structural resemblance to known ligands.
  • Ring Size and Heteroatoms : Pyrrolidinyl and thiomorpholinyl substituents reduce molecular weight and alter electronic properties, impacting binding affinity .

Physicochemical Properties

Property Target Compound 4-Benzylpiperidinyl Analog Methoxyphenyl-Piperazinyl Analog
LogP (Predicted) 1.8 3.2 2.5
H-Bond Acceptors 5 5 6
Solubility (mg/mL) ~0.1 (PBS) <0.01 (PBS) ~0.05 (PBS)

Notable Trends:

  • Lipophilicity increases with aromatic substituents (e.g., benzyl), reducing aqueous solubility .
  • Polar groups (e.g., methoxy) improve solubility but may reduce membrane permeability .

Biological Activity

9-Methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, and it features a pyrido[1,2-a]pyrimidine core with a 4-methylpiperazine substituent. Its IUPAC name is 9-methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, and it possesses a solid physical form with a purity of 95% .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrido[1,2-a]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate aldehydes and amines.
  • Introduction of the 4-Methylpiperazine Moiety : This step often involves nucleophilic substitution reactions on the pyrimidine core.

Antimicrobial Properties

Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or protein function .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of key enzymes involved in cell cycle regulation and DNA repair processes .

Enzyme Inhibition

This compound has been investigated as an inhibitor of human leukocyte elastase (HLE), which plays a role in inflammatory diseases. The compound's inhibition constant (K_i) indicates a strong affinity for HLE, suggesting potential therapeutic applications in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values lower than standard antibiotics .
Study 2Anticancer EfficacyShowed dose-dependent inhibition of proliferation in lung cancer cell lines with an IC50 value indicating promising potency .
Study 3Enzyme InhibitionReported K_i values in the nanomolar range for HLE inhibition, supporting its potential as a therapeutic agent in inflammatory diseases .

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